molecular formula C22H28N2O3S B2802342 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-71-2

1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2802342
CAS No.: 2058890-71-2
M. Wt: 400.54
InChI Key: NDZQWVRKUYVKJN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule featuring a blend of bicyclic and pyrrolidine structures. With its intricate and specific structure, it has become a focal point in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The presence of both aromatic and non-aromatic systems within its structure adds a layer of chemical versatility, allowing it to engage in a variety of chemical reactions.

Scientific Research Applications

1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione finds applications in various fields of scientific research:

  • Chemistry: : Utilized as a building block in organic synthesis and for studying reaction mechanisms.

  • Biology: : Acts as a potential ligand in biochemical assays to study enzyme and receptor interactions.

  • Medicine: : Investigated for its potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

  • Industry: : Employed in the development of novel materials and polymers due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is typically achieved through multi-step organic synthesis. The synthetic route often begins with the formation of the azabicyclo[3.2.1]octane core, which is then further functionalized through a series of reactions including acylation, sulfonation, and cyclization. The critical steps generally involve:

  • Formation of the azabicyclo[3.2.1]octane ring system via an intramolecular cyclization.

  • Introduction of the 4-(isopropylthio)phenyl group through a Friedel-Crafts acylation.

  • Final functionalization to obtain the pyrrolidine-2,5-dione structure.

Industrial Production Methods

On an industrial scale, the production of such a compound would necessitate optimized reaction conditions to ensure high yield and purity. This involves precise control over temperature, pressure, and pH, along with the utilization of high-efficiency catalysts and solvents. Continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

  • Oxidation: : Can be oxidized to introduce additional functional groups or to alter its oxidation state.

  • Reduction: : Reduction reactions may be used to modify its chemical structure or to reduce double bonds.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.

Common Reagents and Conditions

Typical reagents involved in the reactions of this compound include:

  • Oxidizing agents: such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing agents: like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution reagents: include halogens for halogenation reactions or nucleophiles like amines.

Major Products

The primary products formed from these reactions vary based on the specific conditions employed but often include:

  • Hydroxylated derivatives from oxidation reactions.

  • Reduced bicyclic systems.

  • Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of this compound is deeply rooted in its ability to interact with biological macromolecules. It often exerts its effects by:

  • Binding to specific receptors or enzymes, altering their activity.

  • Modulating signaling pathways within cells.

  • Inhibiting or activating molecular targets, such as neurotransmitter transporters or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1R,5S)-8-(2-(4-(methylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: : Differentiated by the presence of a methylthio group instead of an isopropylthio group.

  • 1-((1R,5S)-8-(2-(4-(ethylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: : Contains an ethylthio group, offering a slight variation in chemical reactivity and biological activity.

Uniqueness

What sets 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione apart is its isopropylthio substituent, which provides unique steric and electronic properties. This uniqueness affects its binding affinity, selectivity, and overall biological efficacy, making it a compound of high interest for further study and application.

That's a lot to unpack, right? It's fascinating how one compound can have such a complex and varied role in science and industry

Properties

IUPAC Name

1-[8-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-14(2)28-19-7-3-15(4-8-19)11-22(27)23-16-5-6-17(23)13-18(12-16)24-20(25)9-10-21(24)26/h3-4,7-8,14,16-18H,5-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZQWVRKUYVKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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